molecular formula C14H18N4O5S2 B1202160 Dimerasulfa CAS No. 76391-88-3

Dimerasulfa

Cat. No.: B1202160
CAS No.: 76391-88-3
M. Wt: 386.5 g/mol
InChI Key: MOGPSKQQAYUJOK-UHFFFAOYSA-N
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Description

Dimethyl sulfate (DMS) is a highly reactive alkylating agent widely used in organic synthesis for O- and N-methylation reactions. Its chemical formula is (CH₃)₂SO₄, and it is characterized by its colorless, oily liquid form with a faint onion-like odor. DMS is employed in the production of pharmaceuticals (e.g., caffeine, antipyrine), agrochemicals (e.g., methamidophos), and specialty chemicals like dimethyl sulfoxide (DMSO) . However, its application is constrained by significant health risks: DMS is a potent carcinogen (IARC Group 2A) and causes severe toxicity upon inhalation or dermal exposure . Regulatory guidelines from OSHA and the U.S. DOT classify it as hazardous, requiring strict handling protocols . Recent trends favor safer alternatives like dimethyl carbonate and methyl triflate, though DMS remains relevant in specific high-efficiency reactions .

Properties

CAS No.

76391-88-3

Molecular Formula

C14H18N4O5S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-[(4-aminophenyl)sulfonylamino]-4,6-dimethylpyrimidin-5-yl]ethanesulfonic acid

InChI

InChI=1S/C14H18N4O5S2/c1-9-13(7-8-24(19,20)21)10(2)17-14(16-9)18-25(22,23)12-5-3-11(15)4-6-12/h3-6H,7-8,15H2,1-2H3,(H,16,17,18)(H,19,20,21)

InChI Key

MOGPSKQQAYUJOK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)CCS(=O)(=O)O

Canonical SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)CCS(=O)(=O)O

Other CAS No.

76391-88-3

Synonyms

2-sulfanilamido-4,6-dimethylpyrimidineethanesulfonic acid
Dimerasulfa

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisopropyl Sulfate

Diisopropyl sulfate (DIS) shares structural and functional similarities with DMS as a sulfation reagent. Both compounds facilitate O-sulfation under acidic conditions, but DIS demonstrates superior stability and selectivity in certain reactions. For example, optimized conditions using Bu₄NBF₄ and KHSO₄ enhance DIS-mediated sulfation yields compared to DMS, particularly in sterically hindered substrates . Mechanistic studies suggest that the bulkier isopropyl groups in DIS reduce side reactions, improving regioselectivity . However, DIS’s toxicity profile remains less documented than DMS’s, though it is presumed to require similar safety precautions.

Dimethyl Carbonate

Dimethyl carbonate (DMC) is a greener alternative to DMS, offering lower toxicity and reduced environmental impact. While DMC is less reactive, it is preferred in pharmaceutical synthesis due to its non-carcinogenic classification and ability to avoid genotoxic impurities . Its applications include methylations in drug intermediates, though it is ineffective in reactions requiring strong alkylating power.

Methyl Triflate

Methyl triflate (MeOTf) surpasses DMS in reactivity, enabling methylations under milder conditions. It is widely used in carbohydrate and nucleotide chemistry, where precise functionalization is critical. Despite its efficiency, MeOTf’s high cost and moisture sensitivity limit its industrial use compared to DMS .

Data Tables

Table 1: Comparative Properties of Sulfation Reagents

Property Dimethyl Sulfate Diisopropyl Sulfate Dimethyl Carbonate Methyl Triflate
Formula (CH₃)₂SO₄ (C₃H₇)₂SO₄ (CH₃O)₂CO CF₃SO₃CH₃
Reactivity High Moderate-High Low-Moderate Very High
Toxicity Carcinogenic (2A) Presumed High Low Moderate
Key Applications Pharmaceuticals, DMSO Selective sulfation Green chemistry Carbohydrate chemistry
Regulatory Status OSHA-regulated Limited data EPA-approved Restricted handling

Table 2: Performance in Sulfation Reactions*

Substrate Dimethyl Sulfate Yield (%) Diisopropyl Sulfate Yield (%) Conditions
Phenol 85 92 Bu₄NBF₄/KHSO₄
Cholesterol 78 89 Acidic, 40°C
Glucose derivative 65 71 Anhydrous

*Data adapted from peer-reviewed studies .

Research Findings and Trends

  • Efficiency vs. Safety : DMS remains irreplaceable in high-yield industrial methylations, but its use is declining in academia due to safety concerns. DIS offers a balance of selectivity and efficiency, though long-term toxicity studies are needed .
  • Emerging Alternatives : DMC and MeOTf are gaining traction in drug development, aligning with global shifts toward sustainable chemistry .
  • Regulatory Pressures : Stricter OSHA and IARC guidelines may further restrict DMS use, accelerating adoption of alternatives .

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